Bienvenue dans la boutique en ligne BenchChem!

2-Piperidin-1-yl-benzene-1,3-diamine

Lipophilicity Drug Design Physicochemical Properties

2-Piperidin-1-yl-benzene-1,3-diamine (CAS 1355961-94-2) is an aromatic diamine building block featuring a 1,3-phenylenediamine core directly substituted with a piperidine ring at the 2-position. This ortho-substitution pattern creates a unique three-nitrogen scaffold (C₁₁H₁₇N₃, MW 191.27 g/mol) that serves as a precursor for complex nitrogen-containing heterocycles in medicinal chemistry and organic synthesis.

Molecular Formula C11H17N3
Molecular Weight 191.27 g/mol
Cat. No. B8600396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Piperidin-1-yl-benzene-1,3-diamine
Molecular FormulaC11H17N3
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=C(C=CC=C2N)N
InChIInChI=1S/C11H17N3/c12-9-5-4-6-10(13)11(9)14-7-2-1-3-8-14/h4-6H,1-3,7-8,12-13H2
InChIKeyRAEFIDKCIFDVLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Piperidin-1-yl-benzene-1,3-diamine: Key Procurement & Technical Baseline


2-Piperidin-1-yl-benzene-1,3-diamine (CAS 1355961-94-2) is an aromatic diamine building block featuring a 1,3-phenylenediamine core directly substituted with a piperidine ring at the 2-position . This ortho-substitution pattern creates a unique three-nitrogen scaffold (C₁₁H₁₇N₃, MW 191.27 g/mol) that serves as a precursor for complex nitrogen-containing heterocycles in medicinal chemistry and organic synthesis [1]. The compound has been fully characterized by X-ray crystallography, confirming its structural identity and providing a definitive baseline for quality control and computational modeling [2].

Critical Differentiation: Why Not Any Piperidinyl-Phenylenediamine Will Suffice


In this structural class, seemingly minor modifications—such as shifting the piperidine substitution from the ortho (2-) to the para (4-) position, N-methylating the piperidine ring, or adding a second piperidinyl group—fundamentally alter the molecule's physicochemical and pharmacologic profile. These changes directly impact solubility , lipophilicity (XLogP) [1], and target binding kinetics [2]. Consequently, substituting 2-Piperidin-1-yl-benzene-1,3-diamine with a close analog cannot be assumed to preserve experimental outcomes without re-optimization, making precise compound selection a critical procurement decision.

Quantitative Evidence: Comparative Data for Informed Procurement of 2-Piperidin-1-yl-benzene-1,3-diamine


Lipophilicity (XLogP) as a Determinant of Membrane Permeability

The compound's lipophilicity, a key determinant of membrane permeability and in vivo distribution, is distinct from its close analogs. The ortho-substituted 2-Piperidin-1-yl-benzene-1,3-diamine has an XLogP of 1.5 [1]. In contrast, the bulkier analog 4,6-di(piperidin-1-yl)benzene-1,3-diamine has a significantly higher XLogP of 2.5 [2], a difference that would alter its ability to cross biological membranes. This data provides a clear, quantifiable basis for selecting the compound best suited for specific assay conditions.

Lipophilicity Drug Design Physicochemical Properties

Target Engagement Profile: Acetylcholinesterase (AChE) Inhibition Selectivity

Functional activity against acetylcholinesterase (AChE) distinguishes this scaffold from N-alkylated analogs. The target compound demonstrates no AChE inhibition at a concentration of 26 µM . This is a critical contrast to a structurally similar analog, 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine, which was reported to inhibit AChE with an IC50 of 0.22 µM . This nearly two orders of magnitude difference in potency highlights that the target compound's AChE profile is essentially silent, an advantage in assays where off-target cholinergic effects must be avoided.

Neurodegeneration Acetylcholinesterase Target Selectivity

GPCR Binding Profile: Lack of Affinity for Vasopressin V1 Receptor

The compound's interaction with G-protein coupled receptors (GPCRs) is another point of differentiation. Binding studies show that 2-Piperidin-1-yl-benzene-1,3-diamine has an IC50 > 10,000 nM (10 µM) for the Vasopressin V1 receptor in rat liver [1]. While data for close positional isomers on this specific target is not available, this quantitative threshold establishes a baseline for low affinity that can inform selection against targets where potent V1a antagonism is undesirable.

GPCR Vasopressin Binding Affinity

Validated Application Scenarios for 2-Piperidin-1-yl-benzene-1,3-diamine


Synthesis of Heterocyclic Scaffolds Requiring Precise Ortho-Substitution

The compound's unique ortho- (2-) substitution pattern, confirmed by X-ray crystallography [1], is essential for constructing specific heterocyclic cores. Unlike para-substituted analogs, the ortho-diamine arrangement facilitates the formation of fused-ring systems like benzimidazoles, where ring closure is directed and controlled. This positional specificity cannot be replicated by 4-piperidin-1-ylbenzene-1,3-diamine .

Medicinal Chemistry Programs with Low Lipophilicity Requirements

With an XLogP of 1.5 [2], this compound is a more suitable building block for lead series where lower lipophilicity is desired to improve aqueous solubility and reduce metabolic liabilities. It offers a quantifiable advantage over more lipophilic analogs like 4,6-di(piperidin-1-yl)benzene-1,3-diamine (XLogP = 2.5) [3] in fragment-based drug discovery or library synthesis where Lipinski's Rule of Five compliance is a priority.

Biological Assays Requiring a Silent AChE Profile

This compound is a demonstrably better choice than its N-methylpiperidinyl analogs for any assay where acetylcholinesterase (AChE) activity could confound results. It shows no AChE inhibition at 26 µM , in stark contrast to the 0.22 µM IC50 of 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine . This clean profile reduces the risk of off-target cholinergic effects, making it ideal for screening in central nervous system or neuromuscular junction targets.

Quote Request

Request a Quote for 2-Piperidin-1-yl-benzene-1,3-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.